molecular formula C8H7FN2O B13669747 4-fluoro-5-methoxy-1H-indazole CAS No. 1352393-66-8

4-fluoro-5-methoxy-1H-indazole

Cat. No.: B13669747
CAS No.: 1352393-66-8
M. Wt: 166.15 g/mol
InChI Key: BNQGZTLARNSVTJ-UHFFFAOYSA-N
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Description

4-fluoro-5-methoxy-1H-indazole is a heterocyclic compound that belongs to the indazole family Indazoles are known for their wide range of biological activities and applications in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-fluoro-5-methoxy-1H-indazole can be achieved through various methods. One common approach involves the cyclization of ortho-substituted benzylidenehydrazines. For instance, the reaction between 2-fluorobenzaldehyde and hydrazine can produce the desired indazole compound . Another method includes the use of transition metal-catalyzed reactions, such as Cu(OAc)2-catalyzed N-N bond formation employing oxygen as the terminal oxidant .

Industrial Production Methods

Industrial production of this compound typically involves optimized synthetic routes to ensure high yields and purity. Metal-catalyzed synthesis is preferred due to its efficiency and minimal formation of byproducts . The use of solvent-free conditions and environmentally friendly reagents is also considered to reduce the environmental impact of the production process.

Chemical Reactions Analysis

Types of Reactions

4-fluoro-5-methoxy-1H-indazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: The fluorine and methoxy groups can be substituted with other functional groups using appropriate reagents and conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophilic substitution reactions using reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield corresponding carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

4-fluoro-5-methoxy-1H-indazole has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 4-fluoro-5-methoxy-1H-indazole involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of enzymes or receptors, modulating their activity and leading to various biological effects. The presence of fluorine and methoxy groups can enhance its binding affinity and selectivity towards the target molecules .

Comparison with Similar Compounds

Similar Compounds

  • 4-fluoro-1H-indazole
  • 5-methoxy-1H-indazole
  • 4-chloro-5-methoxy-1H-indazole

Uniqueness

4-fluoro-5-methoxy-1H-indazole is unique due to the presence of both fluorine and methoxy groups, which can significantly influence its chemical and biological properties.

Properties

CAS No.

1352393-66-8

Molecular Formula

C8H7FN2O

Molecular Weight

166.15 g/mol

IUPAC Name

4-fluoro-5-methoxy-1H-indazole

InChI

InChI=1S/C8H7FN2O/c1-12-7-3-2-6-5(8(7)9)4-10-11-6/h2-4H,1H3,(H,10,11)

InChI Key

BNQGZTLARNSVTJ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C2=C(C=C1)NN=C2)F

Origin of Product

United States

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